N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key vibrational modes (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS : m/z 291.1 [M+H]⁺ (calculated for C₁₅H₁₆FN₂O₃⁺: 291.11).
- Fragmentation pattern: Loss of methoxy (–OCH₃, 31 Da) and acetamide (–CH₂CONH₂, 73 Da) groups dominates.
Computational Chemistry Studies of Electronic Structure
Density functional theory (DFT) simulations predict the following electronic properties:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
- Partial charges :
- Electrostatic potential maps : Reveal nucleophilic regions at the amino group and electrophilic zones near the fluorine atom.
Non-covalent interaction (NCI) analysis suggests weak van der Waals forces between aromatic rings and hydrogen bonds involving NH₂ and C=O groups stabilize the molecule.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-12-8-10(17)6-7-11(12)16/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBYPXHQACXHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide
General Synthetic Strategy
The synthesis typically involves two main components:
- 5-Amino-2-fluorophenylamine : The aromatic amine bearing an amino group and a fluorine substituent.
- 2-(2-Methoxyphenoxy)acetic acid or its activated derivatives : The acid or acid derivative containing the 2-methoxyphenoxy substituent.
The key step is the formation of the amide bond between the amine and the acetic acid derivative, often facilitated by coupling reagents or via acid chloride intermediates.
Stepwise Preparation
Preparation of 5-Amino-2-fluorophenylamine
- Starting from commercially available 2-fluoroaniline, nitration is performed under controlled temperature to introduce a nitro group at the 5-position.
- The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic medium.
- This yields 5-amino-2-fluorophenylamine, a key intermediate for amide coupling.
Preparation of 2-(2-Methoxyphenoxy)acetic Acid or Derivatives
- 2-Methoxyphenol is reacted with chloroacetic acid or its derivatives under basic conditions to form 2-(2-methoxyphenoxy)acetic acid.
- Alternatively, the acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride to facilitate amide bond formation.
Amide Bond Formation
- The coupling of 5-amino-2-fluorophenylamine with 2-(2-methoxyphenoxy)acetic acid or its acid chloride is carried out under anhydrous conditions.
- When using the acid chloride, the reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature (0–25 °C).
- A base such as triethylamine or pyridine is added to neutralize the generated hydrochloric acid and drive the reaction forward.
- Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) can be used to activate the acid in situ, allowing coupling at room temperature without isolation of the acid chloride.
Representative Reaction Conditions
Research Findings and Optimization
- The presence of the fluorine atom on the aromatic ring requires careful control of reaction conditions to prevent dehalogenation or side reactions.
- The amino group at the 5-position is reactive and can participate in side reactions; thus, protection/deprotection strategies may be employed if necessary.
- Use of acid chlorides generally provides higher yields and cleaner reactions compared to direct coupling with carboxylic acids.
- Solvent choice and temperature control are critical to optimize yield and minimize by-products.
- Recent studies on related compounds suggest that electron-donating groups like methoxy on the phenoxy ring enhance the stability and biological activity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nitration of 2-fluoroaniline | Electrophilic aromatic substitution | HNO3/H2SO4, low temperature | Selective nitration | Temperature control critical |
| Reduction of nitro group | Catalytic hydrogenation or chemical | H2/Pd-C or Fe/HCl | High selectivity | Avoid fluorine loss |
| Preparation of acid chloride | Conversion of acid to acid chloride | Thionyl chloride, reflux | Reactive intermediate for coupling | Handling corrosive reagents |
| Amide bond formation | Coupling with amine | Acid chloride + amine + base, DCM, RT | High yield, mild conditions | Requires anhydrous conditions |
| Alternative coupling | Carbodiimide-mediated coupling | EDC or DCC, DMF or DCM, RT | Avoids acid chloride preparation | Possible urea by-products |
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups in place of the fluorine atom.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacophore Development : The compound is being investigated as a potential pharmacophore for drug design, particularly targeting specific enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its ability to interact with biological molecules makes it a candidate for developing new therapeutics.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research into its structure-activity relationships (SAR) indicates that modifications can enhance its efficacy against bacterial strains.
2. Biological Research
- Biochemical Probes : N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide serves as a biochemical probe to study protein-ligand interactions. This application aids in understanding various biological pathways and mechanisms.
- Cancer Research : Derivatives of benzamides have shown antiproliferative effects in cancer models. This compound's structural characteristics may allow it to inhibit specific kinases involved in cancer progression, warranting further investigation into its anticancer potential.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino, fluorine, methoxy groups | Potential antimicrobial and anticancer |
| N-(5-Amino-2-chlorophenyl)-3-methoxybenzamide | Chlorine instead of fluorine | Investigated for anti-inflammatory effects |
| IMD-0354 | Potent IκB kinase β inhibitor | In clinical trials for various conditions |
Case Studies
- Antitubercular Activity : A study highlighted that modifications in the amide linkage of related compounds significantly affect their activity against Mycobacterium tuberculosis. While not the primary focus, similar compounds demonstrated promising antitubercular activity, suggesting that this compound could be explored further in this context.
- Cancer Models : Research on benzamide derivatives has shown antiproliferative effects in breast cancer models. The ability to inhibit specific kinases involved in cancer progression suggests that this compound could be further investigated for similar applications.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
Notes:
- The target compound’s 2-fluoro and 2-methoxy groups may enhance lipophilicity compared to analogs with methyl or amino groups .
- Compound 5k, a thiadiazole derivative, shows lower synthesis yield (72%) compared to other thiadiazol-2-yl acetamides (e.g., 5h: 88%), suggesting steric or electronic challenges in introducing the 2-methoxyphenoxy group .
Pharmacological Activities
Anticancer Activity
- Thiadiazole Derivatives: Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) exhibited potent cytotoxicity against Caco-2 cells (IC50: 1.8 µM), surpassing 5-fluorouracil in efficacy . The fluorine atom in 7d and the target compound may enhance DNA intercalation or enzyme inhibition.
- Phenoxy Acetamides: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrated broad-spectrum anticancer activity against HCT-116, MCF-7, and PC-3 cell lines . The target compound’s 2-methoxyphenoxy group could similarly modulate kinase or topoisomerase interactions.
Antimicrobial Activity
- Gram-Positive Bacteria: Compounds 47 and 48 (with difluorophenyl and isopropylphenyl groups) showed potent activity against gram-positive bacteria, attributed to sulfonyl and benzo[d]thiazole substituents . The target compound’s amino group may facilitate hydrogen bonding with bacterial cell wall components.
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C₁₅H₁₅FN₂O₃
- CAS Number : 953880-87-0
- Molecular Weight : 306.15 g/mol
- Structure : The compound features a fluorinated phenyl ring and a methoxyphenoxy group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT1A, 5-HT2A). Its structural components facilitate binding and modulation of these receptors, which are implicated in mood regulation and anxiety disorders .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value of 10.51 ± 1.9 μM against MCF-7 breast cancer cells, indicating potent anti-cancer effects .
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties by inhibiting neurodegeneration pathways, potentially through its interaction with NMDA receptors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Cell Line/Model | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer | 10.51 ± 1.9 | Induces apoptosis in cancer cells |
| Anticancer | MDA-MB-453 Breast Cancer | 10.25 ± 2.5 | Significant cytotoxicity observed |
| Neuroprotective | NMDA-Lesion Rat Model | Not specified | Reduces neurodegeneration in hippocampus |
| Serotonin Receptor Agonist | Various (in vitro) | Varies | Modulates serotonin pathways |
Case Studies
- Antidepressant Effects : A study explored the effects of this compound on depression models in rodents. The results indicated a significant reduction in depressive behaviors, attributed to its action on serotonin receptors .
- Cancer Research : In another investigation, the compound was tested against multiple cancer cell lines including A549 (lung cancer) and HepG2 (hepatocellular carcinoma). It demonstrated superior efficacy compared to existing chemotherapeutics, with IC50 values lower than those for standard treatments like Doxorubicin .
- Neuroprotection : A study focusing on neurodegenerative diseases highlighted the ability of this compound to protect neuronal cells from damage induced by excitotoxicity, suggesting potential applications in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
